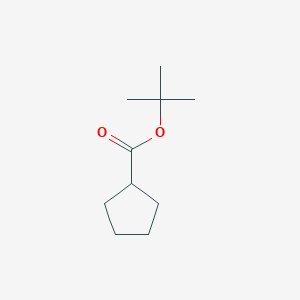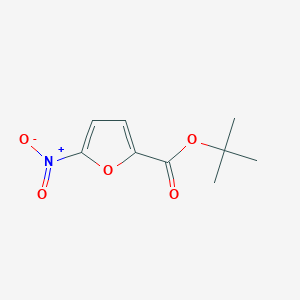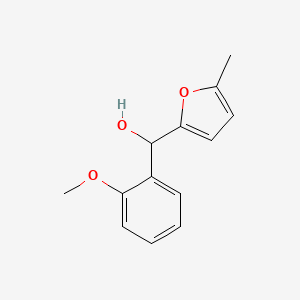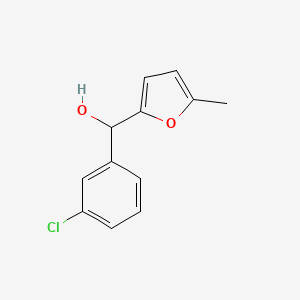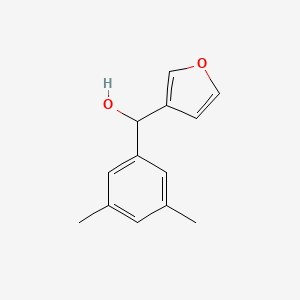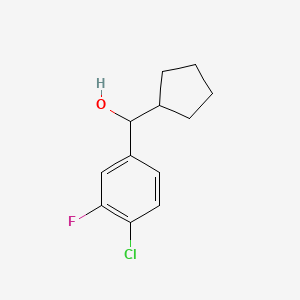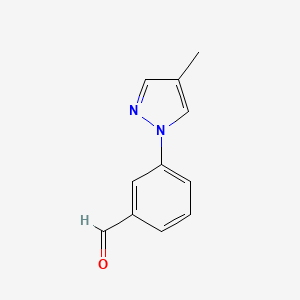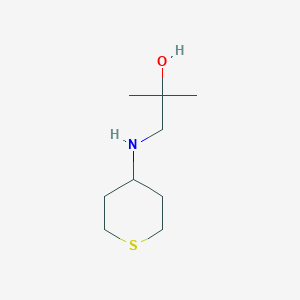
2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol is an organic compound with the molecular formula C9H19NOS This compound features a thiopyran ring, which is a sulfur-containing heterocycle, and an amino alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol typically involves the reaction of tetrahydro-2H-thiopyran-4-amine with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques further enhances the feasibility of large-scale production .
化学反应分析
Types of Reactions
2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
科学研究应用
2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, particularly those involving sulfur-containing compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications .
作用机制
The mechanism by which 2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol exerts its effects involves interactions with various molecular targets and pathways. The thiopyran ring can interact with biological molecules through sulfur bonding, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological processes and potentially exert therapeutic effects .
相似化合物的比较
Similar Compounds
2-Methoxytetrahydropyran: This compound shares the tetrahydropyran ring but lacks the sulfur atom, resulting in different chemical properties and reactivity.
2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)ethanol: Similar in structure but with an ethanol moiety instead of propanol, leading to variations in its physical and chemical properties.
Uniqueness
2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol is unique due to the combination of the thiopyran ring and the amino alcohol moiety.
属性
IUPAC Name |
2-methyl-1-(thian-4-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOS/c1-9(2,11)7-10-8-3-5-12-6-4-8/h8,10-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNHNWUBOPDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCSCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
